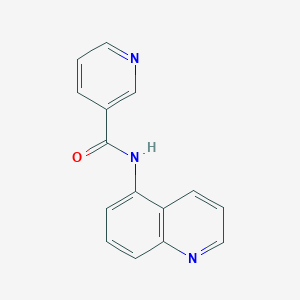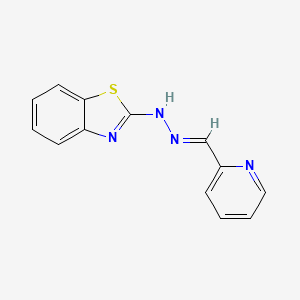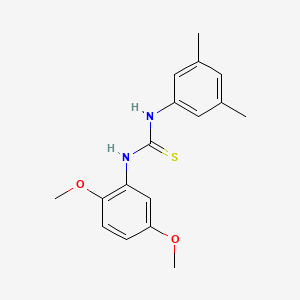
N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It was first synthesized in 2014 and has gained popularity as a research chemical due to its potent psychoactive effects. MMB-2201 is a potent agonist of the CB1 and CB2 receptors, which are the primary receptors responsible for the psychoactive effects of cannabis.
作用機序
N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. The activation of these receptors leads to a cascade of events that ultimately result in the psychoactive effects of N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide. The exact mechanism of action of N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide has been shown to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature, which are all common effects of cannabinoids. N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide has also been shown to have immunomodulatory effects, which may have potential therapeutic applications. Additionally, N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide has been shown to have analgesic effects, which may make it useful for the treatment of pain.
実験室実験の利点と制限
One of the main advantages of using N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide in lab experiments is its potency. N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide is a highly potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the human body. Additionally, N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide in lab experiments is its psychoactive effects. Researchers must take precautions to ensure that they are using N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide safely and responsibly.
将来の方向性
There are many potential future directions for research on N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide. One area of research that has received a lot of attention is the development of synthetic cannabinoids for therapeutic use. N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide has been shown to have potential therapeutic applications, particularly in the treatment of pain and inflammation. Additionally, N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide has been shown to have immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases. Another area of research that has received attention is the development of synthetic cannabinoids for recreational use. However, it is important to note that the use of synthetic cannabinoids for recreational purposes is not recommended due to the potential for adverse effects.
合成法
The synthesis of N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide involves the reaction of 4-methylphenylacetic acid with thienylacetic acid in the presence of a catalyst to form the corresponding acid chloride. The acid chloride is then reacted with an amine to form the final product, N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide. The synthesis of N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide is relatively straightforward and can be performed using standard laboratory equipment.
科学的研究の応用
N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to have potent psychoactive effects, similar to those of cannabis, and has been used to study the mechanisms of action of cannabinoids. N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide has also been used to study the effects of cannabinoids on various physiological systems, including the cardiovascular, respiratory, and immune systems.
特性
IUPAC Name |
N-(4-methylphenyl)-4-oxo-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11-4-6-12(7-5-11)16-15(18)9-8-13(17)14-3-2-10-19-14/h2-7,10H,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNMNHHXTLLHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5771163.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5771164.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771168.png)
![2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5771172.png)
![1-[2-(3-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5771188.png)
![4-(2,5-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5771194.png)
![2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B5771197.png)



![2-cyano-3-{[2-(4-morpholinyl)ethyl]amino}-2-butenamide](/img/structure/B5771233.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5771243.png)
